9-(3-Bromophenyl)-9-phenyl-9H-xanthene
Description
9-(3-Bromophenyl)-9-phenyl-9H-xanthene is a xanthene-derived compound characterized by a central oxygen-containing tricyclic core substituted with a phenyl group and a 3-bromophenyl moiety at the 9-position. Xanthene derivatives are widely studied for their photophysical properties, including fluorescence and room-temperature phosphorescence (RTP), making them valuable in materials science and optoelectronics . The bromine atom at the meta position of the phenyl ring likely enhances electronic polarization and intermolecular interactions, which are critical for luminescence efficiency .
Properties
Molecular Formula |
C25H17BrO |
|---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
9-(3-bromophenyl)-9-phenylxanthene |
InChI |
InChI=1S/C25H17BrO/c26-20-12-8-11-19(17-20)25(18-9-2-1-3-10-18)21-13-4-6-15-23(21)27-24-16-7-5-14-22(24)25/h1-17H |
InChI Key |
XKXOMZMNDZTMHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)C5=CC(=CC=C5)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-Bromophenyl)-9-phenyl-9H-xanthene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid with an aryl halide. For this compound, 3-bromophenylboronic acid and 9-phenyl-9H-xanthene are used as starting materials .
Industrial Production Methods: Industrial production of 9-(3-Bromophenyl)-9-phenyl-9H-xanthene may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction is typically carried out in an inert atmosphere using solvents like tetrahydrofuran or dimethylformamide, with careful control of temperature and reaction time to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 9-(3-Bromophenyl)-9-phenyl-9H-xanthene can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products, depending on the reducing agent and conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution: Products vary based on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Scientific Research Applications
Chemistry: 9-(3-Bromophenyl)-9-phenyl-9H-xanthene is used as a building block in organic synthesis, particularly in the formation of complex molecular structures through coupling reactions.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a fluorescent probe in various biochemical assays.
Medicine: Research into the compound’s potential medicinal properties is ongoing, with studies exploring its use in drug development and as a therapeutic agent.
Industry: In the industrial sector, 9-(3-Bromophenyl)-9-phenyl-9H-xanthene is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic components .
Mechanism of Action
The mechanism of action of 9-(3-Bromophenyl)-9-phenyl-9H-xanthene involves its interaction with various molecular targets. In biological systems, its fluorescent properties allow it to bind to specific biomolecules, enabling visualization and tracking. In chemical reactions, the bromine and phenyl groups facilitate various coupling and substitution reactions, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 9-(3-Bromophenyl)-9-phenyl-9H-xanthene with key analogs, focusing on structural variations, photophysical properties, and synthetic approaches.
Core Structure Variations
- 9-(3-Bromophenyl)-9-phenyl-9H-fluorene (CAS: 937082-81-0) Core Difference: Fluorene (rigid, fully aromatic tricyclic hydrocarbon) vs. xanthene (oxygen-containing tricyclic core). Impact: Fluorene derivatives typically exhibit higher rigidity and extended π-conjugation, leading to stronger fluorescence.
Substituent Position and Electronic Effects
3-Bromo-9,9-diphenyl-9H-xanthene
- Substituent Difference : Bromine directly on the xanthene core vs. on the phenyl substituent.
- Impact : Bromine at the 3-position on the core may induce steric hindrance, reducing molecular packing efficiency. In contrast, bromine on the phenyl group (meta position) allows for balanced steric and electronic effects, optimizing luminescence .
- 9-(4-Bromophenyl)-9-phenyl-9H-fluorene Substituent Position: Bromine at the para position on the phenyl ring. Meta-substitution in the target compound likely enhances charge-transfer states and phosphorescence .
Functional Group Modifications
- RTP-Br (Cyano-Substituted Carbazole Analog) Structure: 9-(3-Bromophenyl)-carbazole with a cyano group. Comparison: The cyano group increases spin-orbit coupling and stabilizes triplet states, achieving a photoluminescence quantum yield (PLQY) of 20%, compared to 7% for the non-cyano analog. This suggests that electron-withdrawing groups (e.g., Br, CN) on aromatic substituents significantly enhance RTP in xanthene-like systems .
Research Findings and Implications
- Luminescence Efficiency : Meta-substituted bromophenyl groups in xanthene derivatives enhance RTP by promoting intermolecular halogen-π interactions and stabilizing triplet states .
- Core Flexibility : Xanthene’s oxygen atom enables conformational flexibility, which may reduce aggregation-induced quenching compared to rigid fluorene systems .
- Synthetic Challenges : Introducing bulky substituents (e.g., bromophenyl) requires optimized coupling conditions to avoid byproducts, as seen in carbazole syntheses .
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